4-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrazolo[3,4-d]pyrimidin-5(4H)-yl group, a p-tolyl group, and a methoxybenzamide group . These groups are common in many pharmaceuticals and could potentially impart various biological activities to the compound.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The pyrazolo[3,4-d]pyrimidin-5(4H)-yl group, for instance, is a bicyclic structure containing nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, pyrimidines are much weaker bases than pyridine and are soluble in water .Scientific Research Applications
Antiproliferative Activity
Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity against several cancer cell lines, including prostate, cervical, breast, and colon cancers. These compounds showed selective cytotoxicity towards cancer cells compared to normal cells, indicating their potential as anticancer agents. For instance, compounds exhibited potent antiproliferative activity, with one derivative being notably effective across tested cancer cell lines (Nagaraju, Reddy, Padmaja, Ugale, 2020).
Antifungal Effects
Studies on pyrazolo[3,4-d]pyrimidine derivatives have also revealed their antifungal properties. For example, certain derivatives demonstrated antifungal effects against significant types of fungi, highlighting their potential as antifungal agents. This discovery opens the door to developing new antifungal therapies, especially in agricultural applications where fungal infections can devastate crops (Jafar, Abdul Mahdi, Hadwan, AlameriAmeer, 2017).
Glucokinase Activation for Diabetes Treatment
Research into heteroaryl-containing benzamide derivatives has identified potent glucokinase activators, which could be beneficial for treating type 2 diabetes mellitus. These activators stimulate glucose uptake and glucokinase activity, offering a novel approach to diabetes management. One compound in particular showed promising results in animal studies, reducing glucose levels without the risk of hypoglycemia, indicating its potential as a diabetes treatment (Park, Lee, Hyun, Lee, Choi, Kim, Chong, Kim, Nam, 2014).
Antiviral Activity
The pyrazolo[3,4-d]pyrimidine scaffold has been utilized to synthesize compounds with notable antiviral activities. Some derivatives have shown significant activity against bird flu influenza (H5N1), indicating their potential as antiviral agents. This discovery is particularly relevant given the ongoing need for effective antiviral drugs capable of combating emerging viral threats (Hebishy, Salama, Elgemeie, 2020).
Mechanism of Action
properties
IUPAC Name |
4-methoxy-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-13-3-7-15(8-4-13)25-18-17(11-22-25)20(27)24(12-21-18)23-19(26)14-5-9-16(28-2)10-6-14/h3-12H,1-2H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBOWQFEPNYRDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.